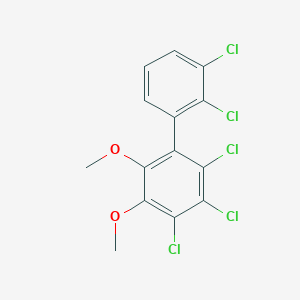

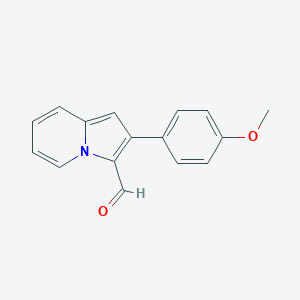

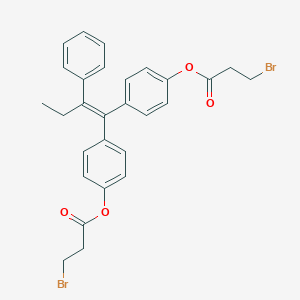

![molecular formula C8H7NO4 B026674 4-[(E)-2-nitroethenyl]benzene-1,2-diol CAS No. 108074-44-8](/img/structure/B26674.png)

4-[(E)-2-nitroethenyl]benzene-1,2-diol

Vue d'ensemble

Description

"4-[(E)-2-nitroethenyl]benzene-1,2-diol" is a compound with significant interest due to its unique chemical structure and properties. Its study involves understanding its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to "4-[(E)-2-nitroethenyl]benzene-1,2-diol" involves complex organic synthesis techniques. For example, the synthesis and characterization of related nitro-substituted compounds have been reported, using a variety of experimental and computational techniques, including UV–vis, fluorescence, FT-IR, and NMR spectroscopies, along with density functional theory (DFT) methods for computational analysis (Kumar et al., 2019).

Molecular Structure Analysis

The molecular structure of nitro-substituted compounds is often determined using X-ray diffraction, revealing important aspects like bond lengths, angles, and conformations. For instance, the structure of "4-[(1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide" shows an E conformation of the hydrazone double bond, illustrating the detailed molecular geometry and intramolecular interactions within similar compounds (Bortoluzzi et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of "4-[(E)-2-nitroethenyl]benzene-1,2-diol" can be studied through its reactions and interaction with various reagents. Research on related compounds demonstrates the potential for solvatochromism and applications as solvatochromic switches, highlighting the influence of nitro groups on chemical behavior and reactivity (Nandi et al., 2012).

Applications De Recherche Scientifique

Synthesis of Novel Compounds : A study demonstrated the synthesis of novel pyrrolo[1,2-a]quinoxaline-4(5H)-one derivatives using benzene-1,2-diamines, dialkyl acetylenedicarboxylates, and derivatives of nitrostyrene, including (E)-(2-nitroethenyl)benzene, in a one-pot reaction (Moradi, Piltan, & Abasi, 2014).

Preparation of Binuclear Zinc Phthalocyanine : Research developed a method to synthesize 1,2-bis(3,4-dicyanophenoxymethyl)benzene from 1,2-bis(hydroxymethyl)benzene and 4-nitrophthalodinitrile, leading to a binuclear zinc phthalocyanine with potential applications in various fields (Tolbin et al., 2002).

Study of Metal Complexes in Pharmaceuticals : A study investigated the complexation of 4-[(1R)-2-amino-1-hydroxyethyl] benzene-1,2-diol with metal ions in pharmaceutical applications. The study included spectrophotometric methods for determining complex stability and stoichiometry (Kaushik, Bharadwaj, & Jaiswal, 2022).

Regioselective Oxidative Coupling : Another research focused on the oxidative coupling of 4-hydroxystilbenes to synthesize compounds like resveratrol and ε-viniferin, indicating potential applications in synthesizing biologically active compounds (Sako, Hosokawa, Ito, & Iinuma, 2004).

Gas Sensing Properties : A study synthesized novel mono and ball-type metallo phthalocyanines substituted with N,N'-bis(salicylidene)-1,2-phenylenediamine for use in electrical and gas sensing applications, demonstrating the diverse applications of such compounds (Yazıcı et al., 2015).

Crystal Structure Analysis : Research has been conducted on the crystal structure determination of various benzene derivatives, including 4-(hydroxyl-phenyl)-acetonitrile and 4-(nitro-phenyl)-acetonitrile, which are structurally related to 4-[(E)-2-nitroethenyl]benzene-1,2-diol. These studies provide valuable insights into the structural properties of such compounds (Goubitz et al., 1999).

Propriétés

IUPAC Name |

4-[(E)-2-nitroethenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJASJHXECDHOM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-2-nitroethenyl]benzene-1,2-diol | |

CAS RN |

108074-44-8 | |

| Record name | 1,2-Dihydroxy-4-(nitroethenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108074448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

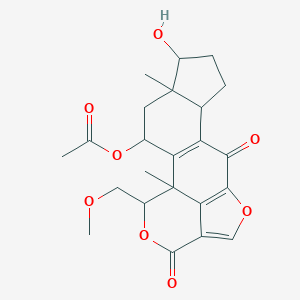

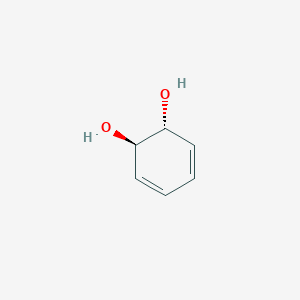

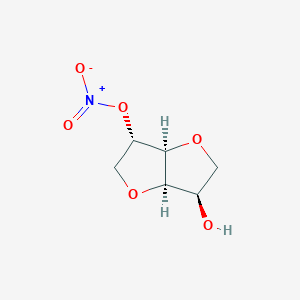

![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)